molecular formula C18H25NO2 B13982248 1-[4-(1,4-Dioxaspiro[4.5]decan-8-yl)phenyl]pyrrolidine

1-[4-(1,4-Dioxaspiro[4.5]decan-8-yl)phenyl]pyrrolidine

Katalognummer: B13982248
Molekulargewicht: 287.4 g/mol
InChI-Schlüssel: QOWCXTDZSXQMTI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[4-(1,4-Dioxaspiro[45]decan-8-yl)phenyl]pyrrolidine is a complex organic compound characterized by a spirocyclic structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(1,4-Dioxaspiro[4.5]decan-8-yl)phenyl]pyrrolidine typically involves the reaction of 1,4-dioxaspiro[4.5]decan-8-one with a suitable phenylpyrrolidine derivative. The reaction conditions often include the use of solvents such as methanol or chloroform and may require catalysts to facilitate the reaction .

Industrial Production Methods

The process would need to be optimized for yield and purity, potentially involving additional purification steps such as recrystallization or distillation .

Analyse Chemischer Reaktionen

Types of Reactions

1-[4-(1,4-Dioxaspiro[4.5]decan-8-yl)phenyl]pyrrolidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

1-[4-(1,4-Dioxaspiro[4.5]decan-8-yl)phenyl]pyrrolidine has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes .

Wirkmechanismus

The mechanism of action of 1-[4-(1,4-Dioxaspiro[4.5]decan-8-yl)phenyl]pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are still under investigation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-[4-(1,4-Dioxaspiro[4.5]decan-8-yl)phenyl]pyrrolidine is unique due to its spirocyclic structure, which imparts distinct chemical properties and potential biological activities. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Eigenschaften

Molekularformel

C18H25NO2

Molekulargewicht

287.4 g/mol

IUPAC-Name

1-[4-(1,4-dioxaspiro[4.5]decan-8-yl)phenyl]pyrrolidine

InChI

InChI=1S/C18H25NO2/c1-2-12-19(11-1)17-5-3-15(4-6-17)16-7-9-18(10-8-16)20-13-14-21-18/h3-6,16H,1-2,7-14H2

InChI-Schlüssel

QOWCXTDZSXQMTI-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(C1)C2=CC=C(C=C2)C3CCC4(CC3)OCCO4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.